(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine
CAS No.: 1261959-37-8
VCID: VC11643020
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, which is a crucial component of nucleic acids and has diverse applications in pharmaceuticals and biotechnology. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential biological activities can be inferred from related pyrimidine derivatives. Biological Activities of Related Pyrimidine DerivativesPyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. For instance, some pyrimidine derivatives have shown potent activity against pathogenic bacteria and fungi due to the presence of specific substituents like methoxy groups . Additionally, pyrimidine-based compounds have been explored as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial for cell proliferation . Potential ApplicationsGiven the broad spectrum of biological activities exhibited by pyrimidine derivatives, (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine could potentially be explored for similar applications. The presence of a fluorine atom and a methoxy group in the phenyl substituent might enhance its lipophilicity and interaction with biological targets, making it a candidate for further investigation in drug discovery processes. |
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CAS No. | 1261959-37-8 |
Product Name | (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine |
Molecular Formula | C11H9FN2O3 |
Molecular Weight | 236.20 g/mol |
IUPAC Name | 5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Standard InChIKey | MLJNACCMZABHDG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O |
Canonical SMILES | COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O |
PubChem Compound | 53222324 |
Last Modified | Nov 23 2023 |
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